Ro4368554

5-HT6 receptor Binding Affinity pKi

Ro4368554 distinguishes itself from other 5-HT6 antagonists like SB-258585 by uniquely reversing apomorphine-induced prepulse inhibition (PPI) deficits, a key model for schizophrenia and sensorimotor gating research. Its >100-fold selectivity (pKi 9.4) and brain penetration make it indispensable for dissecting cholinergic vs. serotonergic memory pathways. This compound is essential for labs conducting comparative pharmacology or studying cognitive dysfunction where PPI disruption is a core feature.

Molecular Formula C19H21N3O2S
Molecular Weight 355.5 g/mol
CAS No. 478082-99-4
Cat. No. B1240390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo4368554
CAS478082-99-4
Synonyms3-benzenesulfonyl-7-(4-methyl-piperazin-1-yl)1H-indole
Ro4368554
Molecular FormulaC19H21N3O2S
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC3=C2NC=C3S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H21N3O2S/c1-21-10-12-22(13-11-21)17-9-5-8-16-18(14-20-19(16)17)25(23,24)15-6-3-2-4-7-15/h2-9,14,20H,10-13H2,1H3
InChIKeyAOPYPEADLGTXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ro4368554 (CAS 478082-99-4): A Selective 5-HT6 Receptor Antagonist for Cognitive Deficit Research


Ro4368554 is a high-affinity, selective 5-HT6 receptor antagonist that effectively penetrates the blood-brain barrier [1]. Its pharmacological profile is characterized by a greater than 100-fold selectivity for the 5-HT6 receptor over other monoamine receptor subtypes, with a -log M pKi of 9.4 at the 5-HT6 receptor and 7.1 at the 5-HT2A receptor . The compound has been demonstrated to reverse memory deficits induced by scopolamine and tryptophan depletion in rat models, positioning it as a valuable tool compound for investigating the role of 5-HT6 receptors in cognition and memory [2].

Why Ro4368554 Cannot Be Assumed Interchangeable with Other 5-HT6 Antagonists for Research


Despite sharing a common mechanism of 5-HT6 receptor antagonism, Ro4368554 exhibits a distinct in vivo efficacy profile that is not replicated by all compounds in its class. Direct comparative studies with the 5-HT6 antagonist SB-258585 reveal that while both compounds enhance cognition in object recognition tasks, they diverge critically in other behavioral models relevant to Alzheimer's disease and schizophrenia research [1]. Specifically, only Ro4368554 reverses apomorphine-induced deficits in prepulse inhibition, a model of sensorimotor gating, whereas only SB-258585 is effective in a scopolamine-induced Morris water-maze deficit [1]. This functional divergence highlights that in-class compounds possess unique pharmacological nuances—potentially due to subtle differences in receptor interaction, off-target binding, or brain penetration kinetics—that preclude generic substitution and necessitate compound-specific validation for each research application.

Quantitative Differentiation of Ro4368554 from Key 5-HT6 Antagonist Comparators


Comparative 5-HT6 Binding Affinity: Ro4368554 vs. Clinical-Stage Comparators

Ro4368554 demonstrates high affinity for the 5-HT6 receptor with a pKi of 9.4 . While this is comparable to the clinical-stage antagonist SB-742457 (pKi = 9.63 ), it is slightly lower than the reported Ki of 0.83 nM for Lu AE58054 (idalopirdine) [1]. The comparator AVN-211 exhibits a Ki of 1.09 nM .

5-HT6 receptor Binding Affinity pKi Ki

Selectivity Profile: >100-Fold Window Over 5-HT2A

Ro4368554 exhibits a 200-fold selectivity window between its primary target (5-HT6, pKi = 9.4) and the 5-HT2A receptor (pKi = 7.1), a common off-target for many CNS-active compounds . This level of selectivity is a key differentiator from less selective research tools. For context, the clinical candidate Lu AE58054 shows potent 5-HT6 binding (Ki = 0.83 nM) but also exhibits notable affinity for α1A- and α1B-adrenergic receptors (Kis = 21 and 22 nM, respectively), representing a ~25-fold selectivity window over these potential off-targets [1].

Selectivity 5-HT2A Monoamine Receptor pKi

In Vivo Efficacy in Object Recognition: Direct Comparison with SB-258585

In a direct head-to-head study, both Ro-4368554 and the comparator 5-HT6 antagonist SB-258585 were evaluated for their ability to reverse a scopolamine-induced deficit in a novel object recognition task [1]. Both compounds demonstrated cognition-enhancing effects in this model [1]. However, a critical functional divergence was observed in other cognitive and behavioral assays, as detailed in the following evidence item.

Cognitive Enhancement Object Recognition In Vivo Scopolamine

Functional Divergence in Prepulse Inhibition: A Key Differentiator from SB-258585

In the same comparative study, a crucial functional difference was identified: Ro-4368554, but not SB-258585, was able to reverse an apomorphine-induced deficit in prepulse inhibition (PPI) [1]. PPI is a measure of sensorimotor gating and its disruption is a well-established model for schizophrenia-related cognitive and sensory processing deficits [2]. Conversely, only SB-258585 was able to prevent a scopolamine-induced deficit in the Morris water-maze test, a model of spatial learning and memory [1].

Prepulse Inhibition Sensorimotor Gating Schizophrenia Model Apomorphine

Reversal of Serotonergic and Cholinergic Memory Deficits: Distinct from Time-Dependent Forgetting

Ro4368554 (3 and 10 mg/kg, i.p.) effectively reversed memory deficits induced by both scopolamine (a cholinergic antagonist) and tryptophan depletion (a serotonergic deficit) in a rat object recognition task [1]. Notably, Ro4368554 was ineffective in a time-dependent forgetting task (24-hour delay), whereas the acetylcholinesterase inhibitor metrifonate (10 and 30 mg/kg, p.o.) improved performance in this same model [1]. This pattern of activity suggests a specific role for Ro4368554 in reversing pharmacologically-induced cholinergic and serotonergic memory impairments rather than enhancing consolidation in a general forgetting paradigm.

Memory Deficit Tryptophan Depletion Scopolamine Object Recognition

Evidence-Based Research Applications for Ro4368554 in Cognitive and Behavioral Studies


Investigating 5-HT6 Antagonism in Schizophrenia-Related Sensorimotor Gating Deficits

Ro4368554 is uniquely suited for studies of prepulse inhibition (PPI) disruption. Unlike the comparator SB-258585, Ro4368554 has been shown to reverse apomorphine-induced PPI deficits [1]. This makes it a critical tool for researchers investigating the role of 5-HT6 receptors in the pathophysiology of schizophrenia and related disorders, where deficits in sensorimotor gating are a core feature [2].

Dissecting Cholinergic and Serotonergic Contributions to Memory Dysfunction

Given its proven ability to reverse memory deficits induced by both scopolamine (cholinergic) and tryptophan depletion (serotonergic) [1], Ro4368554 is an ideal pharmacological probe for dissecting the relative contributions of the cholinergic and serotonergic systems in memory processes. Its inactivity in a model of time-dependent forgetting [1] further allows for the selective targeting of pharmacologically-induced deficits rather than general consolidation processes.

Comparative Pharmacology Studies to Define 5-HT6 Antagonist Functional Profiles

The divergent in vivo profile of Ro4368554 compared to other 5-HT6 antagonists like SB-258585 [1] makes it an essential compound for comparative pharmacology studies. Using Ro4368554 alongside other antagonists in a battery of behavioral tests can help elucidate how subtle differences in ligand pharmacology (e.g., off-target binding, biased agonism, brain penetration) translate into distinct functional outcomes, advancing the understanding of the 5-HT6 receptor as a therapeutic target.

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